molecular formula C18H15N5S B14477142 Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- CAS No. 67629-66-7

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl-

Cat. No.: B14477142
CAS No.: 67629-66-7
M. Wt: 333.4 g/mol
InChI Key: VNUVYYRRCULWPI-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is a complex organic compound with the molecular formula C12H11N5S This compound is known for its unique structure, which includes two pyridine rings and a phenyl group attached to a hydrazinecarbothioamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- typically involves the reaction of di-2-pyridyl ketone with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in ethanol or another suitable solvent, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing into its use as a therapeutic agent due to its bioactive properties.

    Industry: It may be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
  • Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N,N-dimethyl-

Uniqueness

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its ethyl and dimethyl analogs, the phenyl group may enhance its ability to interact with biological targets, potentially leading to more potent effects.

Properties

CAS No.

67629-66-7

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

1-(dipyridin-2-ylmethylideneamino)-3-phenylthiourea

InChI

InChI=1S/C18H15N5S/c24-18(21-14-8-2-1-3-9-14)23-22-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H,(H2,21,23,24)

InChI Key

VNUVYYRRCULWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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